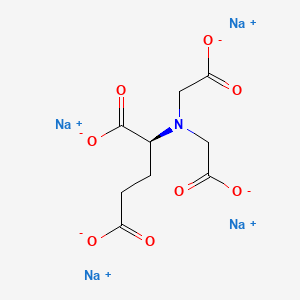

谷氨酸四钠二醋酸盐

描述

Tetrasodium glutamate diacetate is an organic compound that is used as a chelating agent . It binds to metal ions, inactivating them and helping to prevent their adverse effects on the stability or appearance of cosmetic products . It also helps to maintain clarity, protect fragrance compounds, and prevent rancidity .

Synthesis Analysis

The synthesis of Tetrasodium glutamate diacetate involves the use of Pidolidone one sodium salt monohydrate, formalin, hydrocyanic acid, and sodium hydroxide . The process involves several steps including stirring, heating, and mixing at specific temperatures .Molecular Structure Analysis

The molecular formula of Tetrasodium glutamate diacetate is C9H9NNa4O8 . Its molecular weight is 351.13 g/mol . The IUPAC name for this compound is tetrasodium; (2 S )-2- [bis (carboxylatomethyl)amino]pentanedioate .Chemical Reactions Analysis

As a chelating agent, Tetrasodium glutamate diacetate binds to metal ions, inactivating them and helping to prevent their adverse effects on the stability or appearance of cosmetic products . It also helps to maintain clarity, protect fragrance compounds, and prevent rancidity .Physical And Chemical Properties Analysis

Tetrasodium glutamate diacetate is a multi-purpose, clear, liquid chelating agent and preservative booster . It is made from plant material, readily biodegradable, with high solubility over a wide pH range .科学研究应用

Cosmetics Industry

Tetrasodium glutamate diacetate is widely used in the cosmetics industry . It acts as a chelating agent that binds to metal ions, inactivating them and helping to prevent their adverse effects on the stability or appearance of cosmetic products . It also helps to maintain clarity, protect fragrance compounds, and prevent rancidity .

Soil Remediation

GLDA has been used in research for remediating cadmium-contaminated farmlands . In a study, GLDA was applied to soil in combination with Tagetes patula L. (a plant species), and it was found that this combination significantly increased the biomass of the plant and the cadmium content in its parts . The application of GLDA also led to significant increases in soil pH and DTPA-Cd content .

Food Preservation

GLDA’s versatility allows for wide-ranging applications, including food preservation. While the exact mechanisms are not detailed in the source, it’s likely that GLDA’s chelating properties help to inhibit the growth of spoilage microorganisms, thereby extending the shelf life of food products.

Enhancing Antimicrobial Properties

In addition to food preservation, GLDA is also used to enhance antimicrobial properties. This could be particularly useful in applications such as food packaging, where preventing microbial growth is crucial for maintaining food safety and quality.

Soap Preservation

GLDA is used in soap preservation . It works to create bonds with unchecked ions that can alter a formula’s appearance, such as preserving soap and keeping it from going bad .

Environmental Remediation

GLDA’s chelating properties make it useful for environmental remediation . For example, it can be used to bind heavy metals in contaminated soil or water, thereby reducing their bioavailability and mitigating their environmental impact .

作用机制

Target of Action

Tetrasodium glutamate diacetate primarily targets metal ions in cosmetic and personal care product formulations . It binds to these ions, inactivating them and preventing their potential adverse effects on the stability or appearance of the products .

Mode of Action

As a chelating agent , tetrasodium glutamate diacetate forms multiple bonds with a single metal ion . By binding to metal ions, it inactivates them, which helps to prevent their adverse effects on the stability or appearance of cosmetic products . This action also helps to maintain clarity, protect fragrance compounds, and prevent rancidity .

Biochemical Pathways

Its chelating action can influence various biochemical processes by controlling metal-catalyzed decomposition . This can affect the stability and efficacy of other ingredients in the formulation.

Pharmacokinetics

It is noted that tetrasodium glutamate diacetate is slowly absorbed through the gastrointestinal tract and skin absorption is likely to be even slower .

Result of Action

Tetrasodium glutamate diacetate has been found to have an impact on the skin’s microbiota. It can moderately inhibit C. acnes and strongly inhibit S. aureus without simultaneously inhibiting the growth of S. epidermidis . This selective inhibition can help restore a pre-existing dysbiosis, making it suitable for use in topical products for skin and scalp where it is necessary to preserve the eubiosis of the microbiota .

Action Environment

The action of tetrasodium glutamate diacetate can be influenced by various environmental factors. For instance, it is used in products that are in constant contact with the skin, which is itself in constant contact with the surrounding environment . Changes in both the external and internal environment can affect the skin’s response to products containing this ingredient . Furthermore, tetrasodium glutamate diacetate is reported to be readily biodegradable and has high solubility over a wide pH range , which can also influence its action, efficacy, and stability.

未来方向

属性

IUPAC Name |

tetrasodium;(2S)-2-[bis(carboxylatomethyl)amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO8.4Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;;;;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;/q;4*+1/p-4/t5-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVUJVFQFNHRSY-OUTKXMMCSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)[O-])[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NNa4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052158 | |

| Record name | Tetrasodium N,N-bis(carboxymethyl)-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals, Liquid | |

| Record name | L-Glutamic acid, N,N-bis(carboxymethyl)-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Tetrasodium glutamate diacetate | |

CAS RN |

51981-21-6 | |

| Record name | Tetrasodium glutamate diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051981216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, N,N-bis(carboxymethyl)-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrasodium N,N-bis(carboxymethyl)-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium N,N-bis(carboxylatomethyl)-L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRASODIUM GLUTAMATE DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EHL50I4MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione](/img/structure/B611234.png)

![6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester](/img/structure/B611240.png)